molecular formula C27H31N2NaO6S2 B12405219 sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate

Cat. No.: B12405219
M. Wt: 566.7 g/mol
InChI Key: SJEYSFABYSGQBG-UHFFFAOYSA-M
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Description

Sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles, inks, and biological staining. The compound’s structure includes a sodium ion, a diethylamino group, and a benzene ring with disulfonate groups, contributing to its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate typically involves the following steps:

    Formation of the diethylamino group: This step involves the reaction of diethylamine with a suitable benzene derivative under controlled conditions.

    Cyclohexa-2,5-dien-1-ylidene formation: The intermediate product is then reacted with a cyclohexa-2,5-dien-1-ylidene precursor.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and pH. The process involves continuous monitoring and adjustment to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the cyclohexa-2,5-dien-1-ylidene moiety, resulting in the formation of reduced intermediates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, oxidized diethylamino compounds, and reduced cyclohexa-2,5-dien-1-ylidene intermediates.

Scientific Research Applications

Sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: The compound is used as a staining agent in microscopy to visualize cellular components.

    Industry: The dye is employed in the production of colored materials, including textiles and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The diethylamino group and the sulfonate groups facilitate binding to proteins and nucleic acids, enhancing its staining properties. The cyclohexa-2,5-dien-1-ylidene moiety contributes to the compound’s stability and reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate
  • Sodium;4-[[4-(methylamino)phenyl]-(4-methylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate

Uniqueness

The unique combination of diethylamino and sulfonate groups in sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate provides enhanced solubility and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high stability and vivid coloration.

Properties

Molecular Formula

C27H31N2NaO6S2

Molecular Weight

566.7 g/mol

IUPAC Name

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate

InChI

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1

InChI Key

SJEYSFABYSGQBG-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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